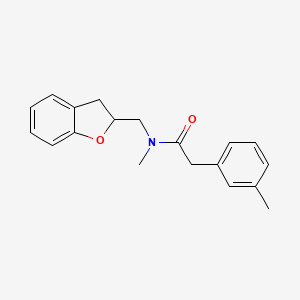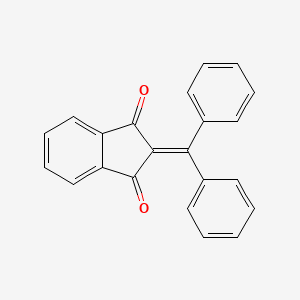
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM belongs to the class of benzofuran compounds and is known for its anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of STAT3, a transcription factor that is overexpressed in many cancers. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of inflammatory cells, such as macrophages. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Another advantage is its ability to target multiple pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of clinical studies on this compound. The majority of studies have been conducted in vitro or in animal models, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide research. One direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound in combination with other therapeutic agents for the treatment of various diseases. In addition, more research is needed to determine the safety and efficacy of this compound in humans, and clinical trials are needed to evaluate its potential as a therapeutic agent.
Synthesemethoden
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide is synthesized by reacting 2,3-dihydro-1-benzofuran with N-methyl-2-(3-methylphenyl)acetamide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory properties in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-tumor properties in the treatment of various cancers, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been investigated for its neuroprotective properties in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-6-5-7-15(10-14)11-19(21)20(2)13-17-12-16-8-3-4-9-18(16)22-17/h3-10,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKXZIFWAQULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C)CC2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)

![2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6031875.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)
![1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride](/img/structure/B6031915.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031931.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![4-fluoro-N-({1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6031945.png)
![3-({[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6031949.png)
![1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6031960.png)